molecular formula C18H26N2O2S B213936 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Numéro de catalogue B213936
Poids moléculaire: 334.5 g/mol
Clé InChI: WTDHMXCJNPZYNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CPP-109, is a compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders. CPP-109 is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy. CPP-109 has been shown to be effective in reducing drug-seeking behavior in animal models and has shown promise in clinical trials for the treatment of cocaine addiction.

Mécanisme D'action

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by inhibiting the enzyme GABA-transaminase, which is involved in the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide increases the levels of GABA in the brain, which has been shown to reduce drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to increase the levels of GABA in the brain, which has been associated with a reduction in drug-seeking behavior. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it has not yet been approved for use in humans, so its potential for clinical use is still uncertain.

Orientations Futures

There are several potential future directions for research on 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is its potential as a treatment for other neurological disorders, such as anxiety and depression. Another area of interest is its potential as a treatment for other types of addiction, such as alcohol and nicotine addiction. Additionally, further research is needed to determine the optimal dosing and administration of 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide for clinical use.

Méthodes De Synthèse

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is synthesized through a multi-step process involving several chemical reactions. The starting material is a compound called 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, which is converted to an intermediate compound through a series of reactions. This intermediate is then reacted with cyclopropanecarbonyl chloride to form the final product, 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Applications De Recherche Scientifique

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential as a treatment for addiction and other neurological disorders. It works by inhibiting an enzyme called GABA-transaminase, which is involved in the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide increases the levels of GABA in the brain, which has been shown to reduce drug-seeking behavior in animal models.

Propriétés

Nom du produit

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Formule moléculaire

C18H26N2O2S

Poids moléculaire

334.5 g/mol

Nom IUPAC

2-(cyclopropanecarbonylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H26N2O2S/c1-4-18(2,3)11-7-8-12-13(9-11)23-17(14(12)15(19)21)20-16(22)10-5-6-10/h10-11H,4-9H2,1-3H3,(H2,19,21)(H,20,22)

Clé InChI

WTDHMXCJNPZYNI-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3

SMILES canonique

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.